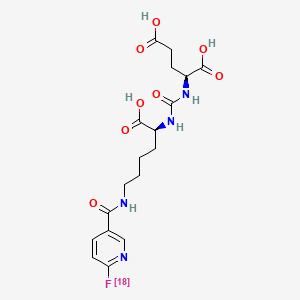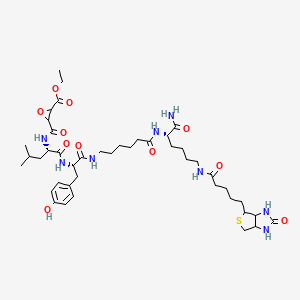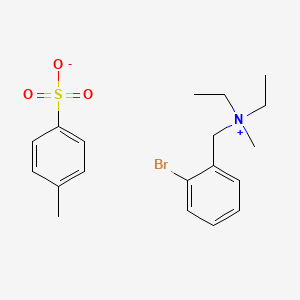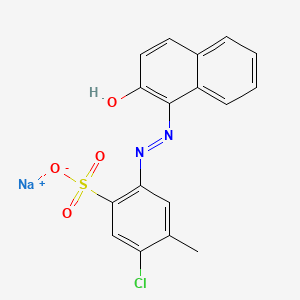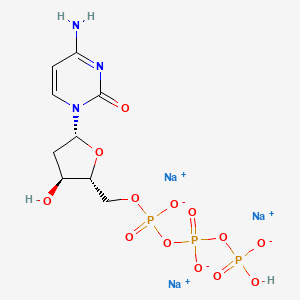
Demethylchlorprothixene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylchlorprothixene is a derivative of Chlorprothixene, a typical antipsychotic of the thioxanthene group . Chlorprothixene’s principal indications are the treatment of psychotic disorders (e.g., schizophrenia) and of acute mania occurring as part of bipolar disorders . Other uses are pre- and postoperative states with anxiety and insomnia, severe nausea/emesis (in hospitalized patients), the amelioration of anxiety and agitation due to use of selective serotonin reuptake inhibitors for depression .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial in determining its behavior in biological systems . These properties include hardness, topography, hydrophilicity, and others . Unfortunately, the specific physical and chemical properties of Demethylchlorprothixene were not found in the search results.Wissenschaftliche Forschungsanwendungen
Age and Sex Specificity in Organ Distribution and Metabolism : Chlorprothixene and its N-desmethyl derivative (which includes Demethylchlorprothixene) are present in larger quantities and for a longer period in the brain, liver, kidneys, and lungs of younger animals compared to older ones. The N-demethylation rate is significantly higher in older animals. This study highlights the importance of considering age and sex in understanding the distribution and metabolism of drugs like Demethylchlorprothixene (Dell, Fassbender, Kamp, & Lorenz, 1976).
Application in Chronic Schizophrenia : Chlorprothixene (Taractan), closely related to Demethylchlorprothixene, has been evaluated for its effectiveness in treating chronic schizophrenia. Its properties as a neuroleptic and tranquillizer suggest potential therapeutic applications in psychiatric conditions (Scanlan & May, 1963).
Metabolite Preparation for Forensic Applications : Research on the preparation of N-demethylated drug metabolites, including Demethylchlorprothixene, for forensic toxicological applications highlights its relevance in forensic science. This study provides insights into methodologies for producing drug metabolite reference material (Pelander, Ojanperä, & Hase, 1997).
Effect on Imipramine Demethylation : A study investigating the effect of neuroleptics on imipramine demethylation in rat liver microsomes and brain levels found that drugs like Chlorprothixene, related to Demethylchlorprothixene, can influence the metabolism of other drugs, which is crucial for understanding drug interactions (Daniel & Melzacka, 1986).
Thioxanthenes in Plasma Measurement : The measurement of thioxanthenes in plasma, including Demethylchlorprothixene metabolites, is essential for therapeutic drug monitoring and pharmacokinetic studies. This research provides a method for estimating drug levels in plasma (Mjörndal & Oreland, 2009).
Environmental Fate and Ecotoxicity : A study on the environmental fate and ecotoxicity of Chlorprothixene, a compound related to Demethylchlorprothixene, reveals concerns about its release into aquatic environments. This research emphasizes the need for further investigation into the environmental impact of such drugs (Khaleel, Mahmoud, Olsson, & Kümmerer, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNS/c1-19-10-4-6-13-14-5-2-3-7-16(14)20-17-9-8-12(18)11-15(13)17/h2-3,5-9,11,19H,4,10H2,1H3/b13-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNIWJBWDRDXPK-MLPAPPSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Demethylchlorprothixene | |
CAS RN |
51382-91-3 |
Source


|
| Record name | Demethylchlorprothixene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051382913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMETHYLCHLORPROTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G94400Q0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




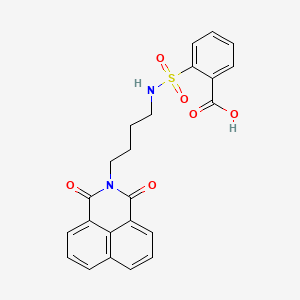
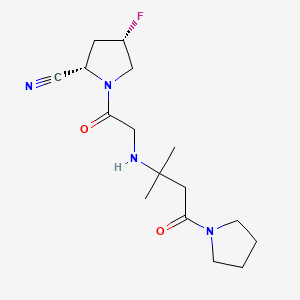
![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)
![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)

